molecular formula C7H15NO2 B1436047 (4-Methoxy-2-methylpyrrolidin-2-yl)methanol CAS No. 2059935-13-4

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Cat. No. B1436047
CAS RN: 2059935-13-4
M. Wt: 145.2 g/mol
InChI Key: YLAJHFVYSMCSJP-UHFFFAOYSA-N
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Description

“(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 2059935-13-4 . It has a molecular weight of 145.2 and its molecular formula is C7H15NO2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” is 1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its potential role in the synthesis of heterocyclic compounds, which are a backbone of many pharmaceuticals. The pyrrolidine ring, a common motif in many bioactive molecules, can be modified to enhance drug properties such as potency, selectivity, and pharmacokinetic profiles .

Organic Synthesis

“(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” can be utilized in organic synthesis, particularly in the development of greener synthetic routes. Its structure is conducive to acting as an intermediate in the synthesis of more complex organic molecules, potentially improving reaction efficiency and selectivity .

Agrochemicals

The pyrrolidine moiety is significant in agrochemical design. It can be incorporated into compounds that act as unique pharmacophores, modifying the properties of molecules to enhance their activity as pesticides or herbicides .

Material Science

This compound may find applications in material science, particularly in the synthesis of novel materials with specific properties. Its incorporation into polymers or coatings could impart desired characteristics such as increased durability or chemical resistance .

Biochemistry

In biochemistry, “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” could be a precursor in the synthesis of biomolecules or as a building block in metabolic pathways. Its role in the synthesis of complex natural products or in enzyme-catalyzed reactions could be of particular interest .

Environmental Science

Environmental science could benefit from the use of this compound in the development of eco-friendly solvents or as part of a degradation pathway for harmful substances. Its potential to biodegrade or participate in environmentally benign reactions makes it a candidate for green chemistry applications .

Safety and Hazards

The safety information available indicates that “(4-Methoxy-2-methylpyrrolidin-2-yl)methanol” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-methoxy-2-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(5-9)3-6(10-2)4-8-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAJHFVYSMCSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
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(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol

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